PQR620 is a novel, potent, and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, specifically targeting both mTOR complex 1 (mTORC1) and mTORC2. [] This compound exhibits promising anti-tumor activity and demonstrates an ability to penetrate the blood-brain barrier, making it a potential candidate for treating various cancers and neurological disorders. []
Synthesis Analysis
The synthesis of PQR620 involves a robust four-step process, enabling rapid access to quantities suitable for preclinical testing. [] This optimized synthetic route facilitates the production of sufficient amounts for research purposes.
Molecular Structure Analysis
PQR620 is a morpholino-triazinyl derivative. [] Systematic modifications of the hinge region and affinity binding motifs, specifically substituting the morpholine binding to the hinge region and incorporating a 2-aminopyridine substituted with a difluoromethyl group, resulted in the development of PQR620. [] These structural changes contribute to its high potency and selectivity for mTOR kinase.
Mechanism of Action
PQR620 functions as an ATP-competitive inhibitor of mTORC1/2 kinase, effectively blocking its activity. [] By inhibiting mTORC1/2, PQR620 disrupts downstream signaling pathways involved in cell proliferation, growth, and survival. [, ] For instance, PQR620 inhibits the phosphorylation of protein kinase B (Akt) and ribosomal protein S6, key downstream targets of mTOR, ultimately leading to cell cycle arrest, apoptosis induction, and suppression of tumor growth. [, , ]
Interestingly, studies suggest that PQR620 may also exert its anti-tumor effects through mTOR-independent mechanisms. Research indicates that PQR620 induces sphingosine kinase 1 (SphK1) inhibition, leading to ceramide production and oxidative stress in non-small cell lung cancer (NSCLC) cells. [] This finding suggests that PQR620 could potentially target multiple pathways involved in tumorigenesis.
Physical and Chemical Properties Analysis
Cancer Research:
Anti-tumor activity: PQR620 demonstrates potent anti-tumor activity in both in vitro and in vivo models of various cancers, including lymphoma [, , ], non-small cell lung cancer [], and ovarian cancer []. It effectively inhibits tumor growth, induces apoptosis, and disrupts mTOR signaling pathways in these models.
Synergistic effects with other drugs: Combining PQR620 with other anti-cancer agents, such as the BCL2 inhibitor venetoclax, has shown synergistic effects in lymphoma models. [, ] These combinations enhance anti-tumor activity and overcome resistance mechanisms, highlighting the potential of PQR620 in combination therapies.
Neurological Disorder Research:
Epilepsy: PQR620 shows promise in preclinical models of epilepsy, particularly in Tuberous Sclerosis Complex (TSC), a genetic disorder often associated with epilepsy. [, , ] The compound's ability to cross the blood-brain barrier and effectively inhibit mTOR signaling in the brain makes it a potential therapeutic candidate for treating epilepsy and other mTOR-related neurological disorders.
Huntington's disease: Preliminary research suggests that PQR620 can reduce huntingtin protein levels in cellular models of Huntington's disease (HD). [] This finding warrants further investigation into the potential therapeutic benefits of PQR620 in managing HD.
Applications
Trophoblast survival under hypoxia: Research indicates that PQR620, in conjunction with amnion-derived mesenchymal stem cell exosomes, promotes autophagy and survival in trophoblasts under hypoxic conditions. [] This finding suggests potential applications in understanding and addressing pregnancy complications associated with placental dysfunction.
Related Compounds
Venetoclax
Compound Description: Venetoclax is a potent, orally bioavailable BCL2 inhibitor. [] It is used in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia, acute myeloid leukemia, and lymphoma. [] Venetoclax induces apoptosis by selectively binding to and inhibiting the anti-apoptotic protein BCL2, thereby promoting programmed cell death. []
Relevance: Venetoclax shows synergistic anti-tumor activity when combined with PQR620 in lymphoma models. [, ] This synergy was observed both in vitro and in vivo, leading to significant tumor regression and even eradication in some xenograft models. [] The combination of PQR620, an mTORC1/2 inhibitor, and venetoclax targets two distinct pathways involved in cell survival and proliferation, providing a potentially more effective therapeutic approach for lymphomas compared to single-agent therapies. []
PQR309
Compound Description: PQR309 is a dual PI3K/mTOR inhibitor. [] It exhibits anti-lymphoma activity in vitro and is currently in phase 2 clinical trials for the treatment of various lymphoma subtypes. [] By inhibiting both PI3K and mTOR, PQR309 effectively disrupts the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism, which is frequently dysregulated in cancer. []
Relevance: Similar to PQR620, PQR309 demonstrates synergistic anti-tumor effects when combined with venetoclax in lymphoma models. [] This suggests that both dual PI3K/mTOR inhibition (PQR309) and selective mTORC1/2 inhibition (PQR620) can effectively synergize with BCL2 inhibition to enhance anti-tumor activity. This highlights the potential of combined therapies targeting both the PI3K/AKT/mTOR pathway and BCL2 for lymphoma treatment. []
AZ8055
Compound Description: AZ8055 is an ATP-competitive mTOR inhibitor that targets both mTORC1 and mTORC2 complexes. [] It is known to have anti-tumor activity in various cancer types by inhibiting the mTOR signaling pathway. []
Relevance: Like PQR620, AZ8055 inhibits the mTOR pathway, specifically demonstrating efficacy against medulloblastoma cells. [] While the study primarily focuses on the role of the OTX2 gene in medulloblastoma and its regulation of the mTOR pathway, the use of AZ8055 highlights the therapeutic potential of mTOR inhibitors in this cancer type. This finding further supports the rationale for developing and evaluating mTOR inhibitors like PQR620 as potential treatments for medulloblastoma. []
Rapamycin
Compound Description: Rapamycin is an allosteric inhibitor of mTOR that primarily targets the mTORC1 complex. [] It has immunosuppressive and anti-tumor properties and is used clinically to prevent organ transplant rejection and treat certain cancers. []
Relevance: Rapamycin serves as a reference point for the development of novel mTOR inhibitors like PQR620. [] While rapamycin inhibits mTORC1 allosterically, PQR620 is an ATP-competitive inhibitor targeting both mTORC1 and mTORC2. [] This distinction in their mechanisms of action may contribute to differences in their efficacy and safety profiles. The development of PQR620 represents an effort to design more potent and selective mTOR inhibitors with potentially improved therapeutic benefits over existing agents like rapamycin. []
PQR530
Compound Description: PQR530 is a dual PI3K/mTOR inhibitor. [, ] It is known for its ability to effectively cross the blood-brain barrier and shows potential for treating neurological disorders. [, ]
Relevance: PQR530, similar to PQR620, exhibits promising characteristics for targeting central nervous system (CNS) disorders due to its ability to effectively penetrate the blood-brain barrier. [, ] This shared property highlights the potential of both compounds for treating CNS diseases where access to the brain is crucial for therapeutic efficacy. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Phenoprolamine Hydrochloride, also known as DDPH, is an adrenergic α1 receptor antagonist potentially for the treatment of hypertension. Phenoprolamine Hydrochloride is potent antihypertensive, neuroprotective and cardioprotective effects. Phenoprolamine Hydrochloride inhibited CYP2D and CYP3A activities and down-regulated their protein expression and mRNA transcription. Phenoprolamine Hydrochloride can efficiently penetrate through blood brain barrier and inhibit the contraction of vascular smooth muscle in the brain.
Phenolphthalein is a member of phenols. It derives from a 2-benzofuran-1(3H)-one. Phenolphthalein is an organic compound used as a laboratory reagent and pH indicator. Phenolphthalein exerts laxative effects by stimulating the intestinal mucosa and constricting smooth muscles. Phenolphthalein is also used as a model organic compound in the evaluation of the capture efficiency of various cyclodextrin constructs such as nanofiber-CD. Phenolphthalein's pH sensitivity is exploited in other applications. When a 1% phenolphthalein solution is applied to normal concrete, it turns bright pink. However, if it remains colorless, it shows that the concrete has undergone carbonation. In a similar application, some spackling used to repair holes in drywall contains phenolphthalein. In a highly basic solution, phenolphthalein's slow change from pink to colorless as it is converted to its In(OH)3− form is used in chemistry classes for the study of reaction kinetics.
Phenopyrazone is a pyrazolidinedione with anti-inflammatory, antipyretic, and analgesic qualities. It has been used in rheumatoid arthritis and reactive arthritis.
Phenotropil, also known as BRN 5030440, Phenylpiracetam and Fonturacetam, is a phenylated analog of the drug piracetam which was developed in 1983 in Russia where it is available as a prescription drug. Research on animals has indicated that phenylpiracetam may have anti-amnesic, antidepressant, anticonvulsant, antipsychotic, anxiolytic, and memory enhancement effects.
Phenothrin also called sumithrin and d-phenothrin, is a synthetic pyrethroid that kills adult fleas and ticks. It has also been used to kill head lice in humans. d-Phenothrin is used as a component of aerosol insecticides for domestic use. Phenothrin is often used with methoprene, an insect growth regulator that interrupts the insect's biological life cycle by killing the eggs. Phenothrin is the active agent in the branded product Raid Fly & Wasp Killer.
Phenoxybenzamine is a synthetic, dibenzamine alpha adrenergic antagonist with antihypertensive and vasodilatory properties. Phenoxybenzamine non-selectively and irreversibly blocks the postsynaptic alpha-adrenergic receptor in smooth muscle, thereby preventing vasoconstriction, relieving vasospasms, and decreasing peripheral resistance. Reflex tachycardia may occur and may be enhanced by blockade of alpha-2 receptors which enhances norepinephrine release. Phenoxybenzamine is reasonably anticipated to be a human carcinogen. Phenoxybenzamine, also known as dibenyline or dibenziran, belongs to the class of organic compounds known as phenylmethylamines. Phenylmethylamines are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by an methanamine. Phenoxybenzamine is a drug which is used for the treatment of phaeochromocytoma (malignant), benign prostatic hypertrophy and malignant essential hypertension. Phenoxybenzamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Phenoxybenzamine has been detected in multiple biofluids, such as urine and blood. Within the cell, phenoxybenzamine is primarily located in the membrane (predicted from logP). Phenoxybenzamine is an aromatic amine.
Irreversible calmodulin antagonist (IC50 ~ 80 µM) and potent, nonselective, irreversible α-adrenoceptor antagonist (IC50 = 550 nM). Antihypertensive and anti-inflammatory effects in vitro and in vivo. Cell-permeable. Blood-brain barrier impermeable. Phenoxybenzamine is an antagonist of α-adrenergic receptors (α-ARs). It inhibits norepinephrine-induced inositol phosphate formation in HEK293 cells expressing α1-ARs (EC50s = 125.9-316.2 nM), as well as radioligand binding to α2A-, α2B-, and α2C-ARs in CHO cell membranes (Kis = 60, 10, and 60 nM, respectively). Phenoxybenzamine (0.5-5 µM) decreases norepinephrine-, histamine-, and calcium-induced contractions in isolated rabbit aortic strips. It also inhibits proliferation of nine cancer cell lines, including lymphoma, breast, and lung cancer cells, with IC50 values ranging from 29.5 to 99.8 µM. Phenoxybenzamine (3-1,000 µg/kg) reduces increases in diastolic blood pressure induced by the α-AR agonists cirazoline, St-587, Sgd 101/75, and B-HT 920 in pithed rats. It also decreases the time to find the platform in the Morris water maze, indicating restored spatial memory, in a rat model of fluid percussion-induced traumatic brain injury (TBI). Formulations containing phenoxybenzamine have been used in the treatment of hypertension and hyperhidrosis associated with pheochromocytomas, an adrenal medullary neuroendocrine tumor. Calmodulin antagonist; α-adrenoceptor antagonist. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Phenoxybenzamine Hydrochloride is an important drug belonging to the class of β-chloroethylamine drugs. It functions as an α-blocker by binding to α-adrenoreceptors, located on vascular smooth muscles and stops the influence of sympathetic nerves on blood vessels. It is widely used in the treatment of hypertension, benign prostatic hyperplasia and hypoplastic left heart syndrome. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Phenoxybenzamine Hydrochloride is the hydrochloride salt form of phenoxybenzamine, a synthetic, dibenzamine alpha-adrenergic antagonist with antihypertensive and vasodilatory properties. Phenoxybenzamine non-selectively and irreversibly blocks the postsynaptic alpha-adrenergic receptor in smooth muscle, thereby preventing vasoconstriction, relieving vasospasms, and decreasing peripheral resistance. Reflex tachycardia may occur and may be enhanced by blockade of alpha-2 receptors which enhances norepinephrine release. Phenoxybenzamine is reasonably anticipated to be a human carcinogen. Phenoxybenzamine hydrochloride is a white crystalline powder. Melting point 137.5-140°C. Used as an antihypertensive drug. Phenoxybenzamine hydrochloride is an organic molecular entity.